2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, iodo, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the iodo and methoxy groups: This can be achieved through electrophilic aromatic substitution reactions using iodine and methoxy reagents.
Coupling reactions: The final step involves coupling the intermediate with a pyridine derivative under conditions that promote the formation of the desired carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE: shares similarities with other hydrazone derivatives and pyridine-based compounds.
Uniqueness
Structural Uniqueness: The presence of multiple functional groups, such as methoxy, iodo, and chlorophenyl groups, makes this compound unique compared to other similar compounds.
Functional Properties: Its unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H22ClIN4O3 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22ClIN4O3/c1-15-8-18(14-31-2)20(11-27)24(29-15)30-28-12-17-9-21(26)23(22(10-17)32-3)33-13-16-4-6-19(25)7-5-16/h4-10,12H,13-14H2,1-3H3,(H,29,30)/b28-12+ |
InChI Key |
PHNXIUGHDMQXJB-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)Cl)OC)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)Cl)OC)C#N)COC |
Origin of Product |
United States |
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